N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
Description
N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a pyrrolidine-based acetamide derivative featuring a hydroxyethyl substituent on the pyrrolidine ring and an ethyl-acetamide side chain. Its stereospecific synthesis is noted in , where it is categorized as a pharmaceutical intermediate under the catalog of CymitQuimica .
Properties
IUPAC Name |
N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-12(10(2)15)9-11-5-4-6-13(11)7-8-14/h11,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFKYZAOEDOESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CCO)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves the reaction of 1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethylamine with ethyl acetic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at around 0°C to 5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved scalability. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be achieved using nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nature of the substituent.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Formulation:
N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is particularly relevant in drug formulation as a solubilizing agent. Its ability to enhance the solubility of poorly soluble drugs can significantly improve bioavailability. This property is crucial for developing effective pharmaceutical products, especially in the treatment of chronic conditions where drug absorption is critical.
2. Epolamine Salts:
The compound is related to N-(2-hydroxyethyl)-pyrrolidine, which has been utilized to create epolamine salts of various drugs, such as diclofenac. These salts are designed to improve the pharmacokinetic profiles of drugs by enhancing their solubility and stability in aqueous solutions . The effectiveness of diclofenac epolamine topical patches has been documented in clinical studies, showcasing the utility of this class of compounds in pain management .
Case Studies
Case Study 1: Diclofenac Epolamine Topical Patch
A study published in The Physician and Sportsmedicine evaluated the effectiveness and safety of diclofenac epolamine topical patches for treating acute pain due to back strain. The results indicated significant pain relief and a favorable safety profile, highlighting the potential of this compound derivatives in clinical applications .
Case Study 2: Solubilization Studies
Research conducted on various amine derivatives, including this compound, demonstrated its effectiveness as a solubilizing agent for hydrophobic drugs. The study found that formulations containing this compound showed enhanced dissolution rates compared to traditional formulations, suggesting its potential for improving drug delivery systems .
Mechanism of Action
N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide can be compared with other similar compounds, such as N-Methyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide and N-Propyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide. These compounds share a similar structural framework but differ in the alkyl group attached to the nitrogen atom of the amide group. The differences in their chemical properties and biological activities highlight the uniqueness of each compound.
Comparison with Similar Compounds
N-Ethyl-N-[(S)-pyrrolidin-2-ylmethyl]-acetamide
This analogue lacks the hydroxyethyl group at the pyrrolidine’s 1-position, resulting in reduced polarity. Such a modification could influence bioavailability and metabolic stability.
N-Ethyl-N-[2-(1H-indol-3-yl)-propyl]-acetamide (215b)
From , this compound replaces the hydroxyethyl-pyrrolidine moiety with an indole-propyl group. The synthesis involves Rh-catalyzed hydroformylation and Fischer indolization, yielding 61% product .
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-arylphenyl)ethyl)acetamide (20a-l)
highlights these derivatives, which incorporate a triazinone-fused pyrrolidine core and arylphenyl groups. The triazinone moiety confers rigidity and hydrogen-bonding capacity, likely enhancing selectivity for GPR139 agonism. Compound 20a achieved 40% yield via nucleophilic substitution and amidation .
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (AG023PSY)
This compound () features a phenoxy linker and a pyrrolidinylphenyl group. However, its GHS classification includes acute oral toxicity (H302) and respiratory irritation (H335), suggesting higher toxicity compared to the hydroxyethyl-pyrrolidine analogue .
Biological Activity
N-Ethyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide (CAS No. 1353945-10-4) is a complex organic compound that features a pyrrolidine ring, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its potential pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to act as an enzyme inhibitor and modulator of neurotransmitter systems, which may contribute to its pharmacological effects.
Analgesic and Anti-inflammatory Effects
Research indicates that compounds with similar structures to this compound exhibit analgesic and anti-inflammatory properties. For instance, studies on related pyrrolidine derivatives have shown significant reductions in pain response in animal models .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. It has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Enterococcus faecalis | 75 |
| Escherichia coli | 150 |
Study on Antibacterial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Research on Antitumor Effects
In another investigation focusing on the antitumor properties of related compounds, this compound was assessed for its ability to inhibit cancer cell proliferation. The results showed a notable decrease in cell viability in vitro against various cancer cell lines, indicating its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
